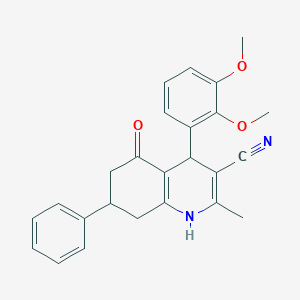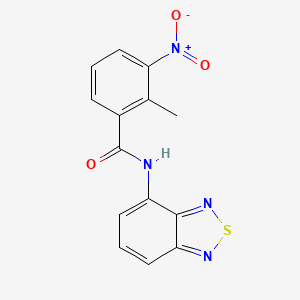![molecular formula C18H18N2O2 B4918599 2-[4-(Diethylamino)phenyl]isoindole-1,3-dione](/img/structure/B4918599.png)
2-[4-(Diethylamino)phenyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Diethylamino)phenyl]isoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-dione derivatives. . The structure of this compound consists of an isoindoline-1,3-dione core with a diethylamino group attached to the phenyl ring, making it a unique and versatile compound.
Méthodes De Préparation
The synthesis of 2-[4-(Diethylamino)phenyl]isoindole-1,3-dione can be achieved through various synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction typically requires heating and can be carried out under solventless conditions to adhere to green chemistry principles . The reaction conditions may vary, but common reagents include aromatic amines, maleic anhydride, and suitable catalysts. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-[4-(Diethylamino)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions can produce amines .
Applications De Recherche Scientifique
2-[4-(Diethylamino)phenyl]isoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a ligand for dopamine receptors, suggesting applications in the treatment of neurological disorders such as Parkinson’s disease . In medicine, it has shown promise as an antipsychotic agent and in the inhibition of β-amyloid protein aggregation, indicating potential use in Alzheimer’s disease treatment . Additionally, it is used in the industry for the production of dyes, herbicides, and polymer additives .
Mécanisme D'action
The mechanism of action of 2-[4-(Diethylamino)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, as a ligand for dopamine receptors, it binds to the receptor’s allosteric binding site, modulating its activity . This interaction can influence neurotransmitter release and signal transduction pathways, leading to its therapeutic effects in neurological disorders . The compound’s ability to inhibit β-amyloid protein aggregation is attributed to its interaction with the protein’s aggregation sites, preventing the formation of toxic aggregates .
Comparaison Avec Des Composés Similaires
2-[4-(Diethylamino)phenyl]isoindole-1,3-dione can be compared with other isoindoline-1,3-dione derivatives such as N-phenylphthalimide and 2-[4-(4-pyridinylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione . While these compounds share a similar core structure, the presence of different substituents imparts unique properties and reactivity. For example, N-phenylphthalimide is known for its use in organic synthesis and as a precursor for various pharmaceuticals . In contrast, 2-[4-(4-pyridinylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione has applications in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry . The unique diethylamino group in this compound enhances its potential for biological applications, particularly in neurological research .
Propriétés
IUPAC Name |
2-[4-(diethylamino)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-19(4-2)13-9-11-14(12-10-13)20-17(21)15-7-5-6-8-16(15)18(20)22/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCZYNATQFFIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(2,1,3-Benzoxadiazol-4-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol](/img/structure/B4918530.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4918534.png)
![N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[2-fluoro-5-(trifluoromethyl)benzyl]urea](/img/structure/B4918544.png)
![2-[3-[2-[3-(4-Chlorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide](/img/structure/B4918552.png)
![8-methoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4918560.png)
![5-(4-morpholinylmethyl)-N-[3-(trifluoromethoxy)benzyl]-3-isoxazolecarboxamide](/img/structure/B4918570.png)

![3,6-dimethyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4918578.png)
![N'-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4918584.png)

![3-acetyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B4918606.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4918607.png)
![N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B4918616.png)

